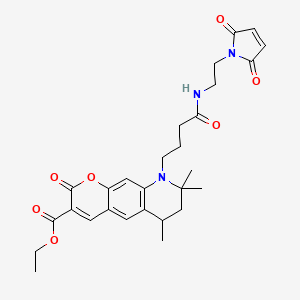
ATTO 425 maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATTO 425-4 is an ethyl ester, a member of maleimides and an organic heterotricyclic compound. It derives from an ATTO 425-2.
Wissenschaftliche Forschungsanwendungen
Stereospecific Photocycloaddition Reactions
Atropisomeric maleimides, including derivatives like ATTO 425 maleimide, have been synthesized for stereospecific [2 + 2] photocycloaddition reactions. These reactions are efficient under both UV and visible light irradiation, leading to high selectivity and efficiency in creating regioisomeric photoproducts. This application highlights the role of ATTO 425 maleimide in advancing photocatalysis and photochemical reactions with high enantio- and diastereoselectivity, beneficial in synthesizing complex molecular structures (Kumarasamy et al., 2014).
Bioconjugation and Drug Delivery Systems
Maleimide-based labeling strategies, including ATTO 425 maleimide, are essential in bioconjugation, where they facilitate the site-selective modification of proteins. This chemical partnership has led to the development of immunotoxins and antibody-drug conjugates used in cancer therapies. The review by Renault et al. (2018) emphasizes the versatility of maleimides in bioconjugation, highlighting their use in creating fluorogenic probes for detecting thiol analytes and their application in drug delivery systems (Renault et al., 2018).
High-Performance Polymer Synthesis
Maleimides, including ATTO 425 derivatives, are recognized for their role in synthesizing high-performance polymers. They are used in creating thermosets with high temperature stability, self-healing systems, and click chemistry reactions. Dolci et al. (2016) discuss the synthesis routes of maleimides and their incorporation into polymers, showcasing the material's advancements and industrial applications (Dolci et al., 2016).
Advanced Drug Delivery
Li and Takeoka (2013) explored the modification of liposomes with maleimide, including ATTO 425 maleimide, to develop advanced drug delivery systems. Their work demonstrates how maleimide modification significantly improves drug delivery efficiency in vitro and in vivo, without increasing cytotoxicity. This highlights ATTO 425 maleimide's potential in creating targeted drug delivery mechanisms that are more efficient and specific (Li & Takeoka, 2013).
Protein Modification and Bioconjugation
Maleimide, including ATTO 425, is widely used for the selective chemical modification of cysteine residues in proteins, a process crucial for developing therapeutic proteins and antibody-drug conjugates. Smith et al. (2010) introduced a new class of bromomaleimides for reversible cysteine modification, expanding the toolkit available for protein modification. This work underscores the potential of ATTO 425 maleimide in bioconjugation applications, offering new avenues for drug development and protein engineering (Smith et al., 2010).
Eigenschaften
Produktname |
ATTO 425 maleimide |
|---|---|
Molekularformel |
C28H33N3O7 |
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
ethyl 9-[4-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate |
InChI |
InChI=1S/C28H33N3O7/c1-5-37-26(35)20-14-18-13-19-17(2)16-28(3,4)31(21(19)15-22(18)38-27(20)36)11-6-7-23(32)29-10-12-30-24(33)8-9-25(30)34/h8-9,13-15,17H,5-7,10-12,16H2,1-4H3,(H,29,32) |
InChI-Schlüssel |
CUWXBTJMNRLPKT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
Kanonische SMILES |
CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)NCCN4C(=O)C=CC4=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



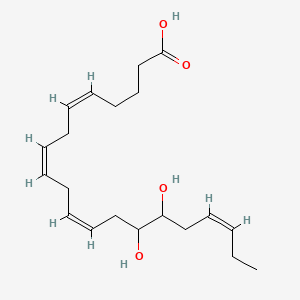

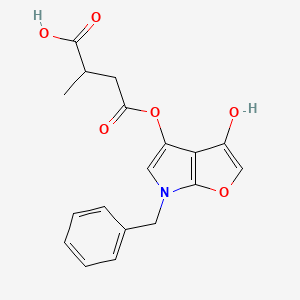

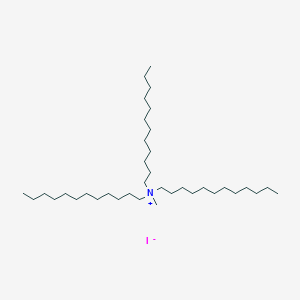
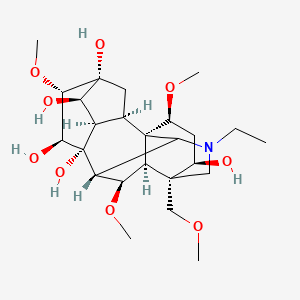
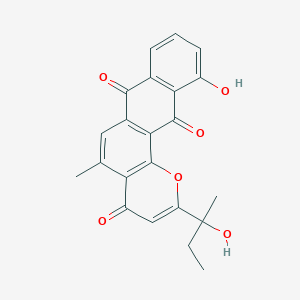
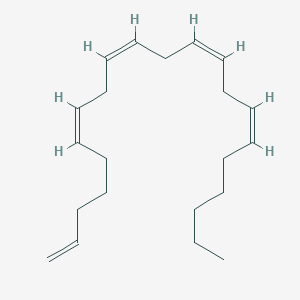
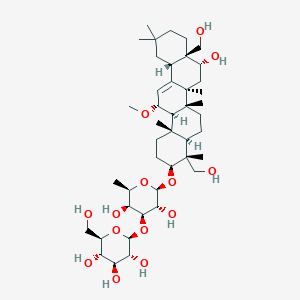
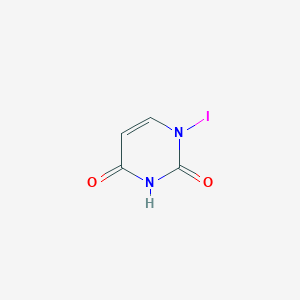
![6-Benzyl-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B1258812.png)


![ethyl 5-(4-chlorobenzoyl)-10,10-dioxo-4H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-4-carboxylate](/img/structure/B1258820.png)